25-羟基维生素D2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

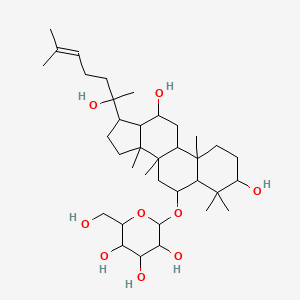

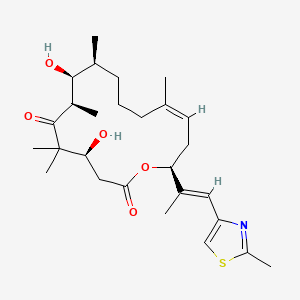

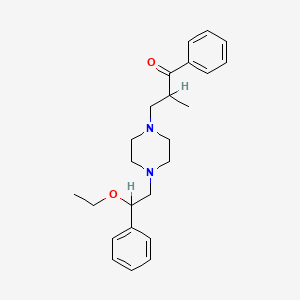

25-羟基维生素D2,也称为25-羟基麦角钙化醇,是维生素D2(麦角钙化醇)的代谢产物。它是一种脂溶性类固醇激素,在钙稳态和骨代谢中起着至关重要的作用。 这种化合物在肝脏中通过维生素D2的羟基化形成,是血液中维生素D的主要循环形式 .

科学研究应用

25-羟基维生素D2在科学研究中有着广泛的应用:

化学: 它用作分析方法中的标准,例如液相色谱-串联质谱法 (LC-MS/MS),用于定量分析维生素D代谢产物.

生物学: 它在生物学研究中用作评估维生素D状况的生物标志物。

作用机制

25-羟基维生素D2通过与维生素D受体结合发挥作用,维生素D受体是一种调节基因转录的核受体。结合后,它会影响参与钙和磷稳态的基因表达。 这种调节促进肠道钙吸收、肾脏钙重吸收和骨骼矿化 . 分子靶标包括维生素D受体和参与羟基化过程的各种酶 .

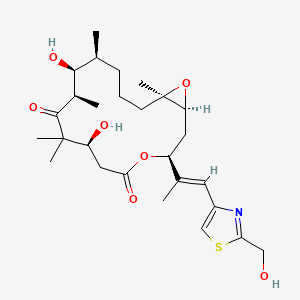

类似化合物:

25-羟基维生素D3 (25-羟基胆钙化醇): 源自维生素D3(胆钙化醇),在结构和功能上与this compound相似,但在提高和维持体内维生素D水平方面更有效.

1,25-二羟基维生素D2 (1,25-二羟基麦角钙化醇): 维生素D2的活性形式,它对维生素D受体的亲和力更高,在生物学效应方面更有效.

独特性: this compound的独特性在于它源于植物来源,以及它作为服用麦角钙化醇补充剂或强化食品的个体中维生素D的主要循环形式的作用。 它的效力低于25-羟基维生素D3,但仍然在维持维生素D状况中发挥重要作用 .

生化分析

Biochemical Properties

25-Hydroxyvitamin D2 is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is 25-hydroxylase, which converts vitamin D2 to 25-Hydroxyvitamin D2 in the liver. This compound then interacts with 1-alpha-hydroxylase in the kidneys to form 1,25-dihydroxyvitamin D2, the biologically active form. 25-Hydroxyvitamin D2 also binds to the vitamin D-binding protein, which transports it in the bloodstream to various target tissues .

Cellular Effects

25-Hydroxyvitamin D2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It binds to the vitamin D receptor (VDR) in target cells, which then forms a complex with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis. Additionally, 25-Hydroxyvitamin D2 modulates the activity of immune cells, promoting anti-inflammatory responses and enhancing the body’s defense mechanisms .

Molecular Mechanism

The molecular mechanism of 25-Hydroxyvitamin D2 involves its conversion to 1,25-dihydroxyvitamin D2, which binds to the VDR. This binding induces a conformational change in the receptor, allowing it to interact with RXR and form a heterodimer. The VDR-RXR complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This process influences various cellular functions, including calcium absorption in the intestines, bone mineralization, and modulation of the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 25-Hydroxyvitamin D2 can vary over time. The stability of 25-Hydroxyvitamin D2 is influenced by factors such as temperature, light, and pH. It is relatively stable under physiological conditions but can degrade over time when exposed to extreme conditions. Long-term studies have shown that 25-Hydroxyvitamin D2 can have sustained effects on cellular function, including maintaining calcium homeostasis and modulating immune responses .

Dosage Effects in Animal Models

The effects of 25-Hydroxyvitamin D2 in animal models vary with different dosages. Low doses of 25-Hydroxyvitamin D2 can effectively maintain calcium and phosphate homeostasis without causing adverse effects. High doses can lead to hypercalcemia, hyperphosphatemia, and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of 25-Hydroxyvitamin D2 are outweighed by its toxic effects .

Metabolic Pathways

25-Hydroxyvitamin D2 is involved in several metabolic pathways, primarily related to calcium and phosphate metabolism. It is hydroxylated in the liver by 25-hydroxylase to form 25-Hydroxyvitamin D2, which is then further hydroxylated in the kidneys by 1-alpha-hydroxylase to form 1,25-dihydroxyvitamin D2. This active form interacts with the VDR to regulate the expression of genes involved in calcium absorption, bone mineralization, and immune modulation .

Transport and Distribution

25-Hydroxyvitamin D2 is transported in the bloodstream bound to the vitamin D-binding protein. This complex facilitates its distribution to various tissues, including the intestines, bones, and kidneys. The binding protein ensures that 25-Hydroxyvitamin D2 is available for conversion to its active form and for interaction with target cells. The distribution of 25-Hydroxyvitamin D2 is influenced by factors such as the availability of the binding protein and the presence of other competing molecules .

Subcellular Localization

The subcellular localization of 25-Hydroxyvitamin D2 is primarily in the cytoplasm and nucleus of target cells. Upon entering the cell, 25-Hydroxyvitamin D2 binds to the VDR, which is located in the cytoplasm. The VDR-25-Hydroxyvitamin D2 complex then translocates to the nucleus, where it interacts with RXR and binds to VDREs in the DNA. This localization is crucial for the regulation of gene expression and the subsequent cellular effects of 25-Hydroxyvitamin D2 .

准备方法

合成路线和反应条件: 25-羟基维生素D2的合成涉及维生素D2的羟基化。这个过程可以通过化学合成或酶促方法实现。 在化学合成中,维生素D2在受控条件下使用二氧化硒或四氧化锇等试剂进行羟基化 .

工业生产方法: this compound的工业生产通常涉及使用微生物发酵。使用特定的真菌或细菌菌株对维生素D2进行羟基化,从而生产this compound。 这种方法因其效率和成本效益而受到青睐 .

化学反应分析

反应类型: 25-羟基维生素D2会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 可以使用三氧化铬或高锰酸钾等试剂将this compound氧化为相应的酮。

还原: 可以使用硼氢化钠或氢化铝锂将this compound还原为其醇形式。

主要产物形成: 从这些反应中形成的主要产物包括this compound的酮、醇和卤代衍生物 .

相似化合物的比较

25-Hydroxy Vitamin D3 (25-hydroxycholecalciferol): Derived from Vitamin D3 (cholecalciferol), it is similar in structure and function to 25-Hydroxy Vitamin D2 but is more effective in raising and maintaining Vitamin D levels in the body.

1,25-Dihydroxy Vitamin D2 (1,25-dihydroxyergocalciferol): The active form of Vitamin D2, it has a higher affinity for the Vitamin D receptor and is more potent in its biological effects.

Uniqueness: 25-Hydroxy Vitamin D2 is unique in its origin from plant sources and its role as a major circulating form of Vitamin D in individuals who consume ergocalciferol supplements or fortified foods. It is less potent than 25-Hydroxy Vitamin D3 but still plays a significant role in maintaining Vitamin D status .

属性

CAS 编号 |

21343-40-8 |

|---|---|

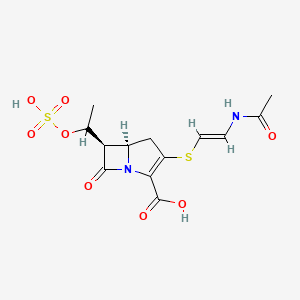

分子式 |

C28H44O2 |

分子量 |

415.7 g/mol |

IUPAC 名称 |

3-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/t20?,21?,24?,25?,26?,28-/m1/s1/i1D2,13D |

InChI 键 |

KJKIIUAXZGLUND-CQTRVMTKSA-N |

SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

手性 SMILES |

[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)C=CC(C)C(C)(C)O)C)O)[2H] |

规范 SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

外观 |

Solid powder |

Key on ui other cas no. |

21343-40-8 |

物理描述 |

Solid |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

25 Hydroxycalciferol 25 Hydroxyergocalciferol 25 Hydroxyvitamin D 2 25 Hydroxyvitamin D2 25-Hydroxycalciferol 25-Hydroxyergocalciferol 25-Hydroxyvitamin D 2 25-Hydroxyvitamin D2 9,10-Secoergosta-5,7,10(19),22-tetraene-3 beta,25-diol Ercalcidiol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。